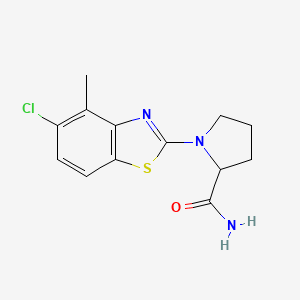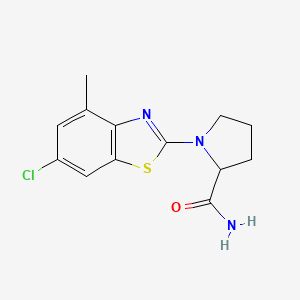![molecular formula C17H22N4 B6445029 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine CAS No. 2640961-69-7](/img/structure/B6445029.png)
3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a phenylethyl group. The unique structure of this compound makes it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine ring.
Functionalization with Phenylethyl Group: The phenylethyl group is attached to the piperazine ring through alkylation reactions using phenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .
化学反应分析
Types of Reactions
3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine or piperazine rings .
科学研究应用
3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the pyridazine ring may inhibit certain enzymes . These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .
相似化合物的比较
Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-6-[4-(1H-imidazo-1-yl)phenyl]-3(2H)-pyridazinone are structurally similar and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine moiety and are used in various therapeutic applications.
Uniqueness
3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the pyridazine and piperazine rings, along with the phenylethyl group, makes it a versatile scaffold for drug development .
属性
IUPAC Name |
3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-15-7-8-17(19-18-15)21-13-11-20(12-14-21)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSWJFRVLELEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444946.png)
![1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444956.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444965.png)
![6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile](/img/structure/B6444969.png)

![3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444982.png)

![N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445006.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445010.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445026.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6445036.png)
![1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445046.png)
![1-(morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445053.png)
![4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445054.png)
